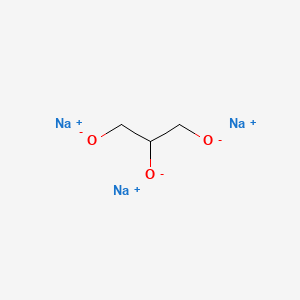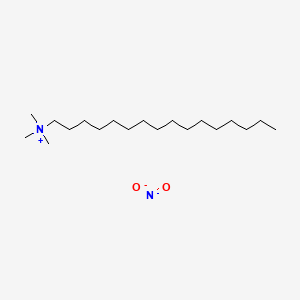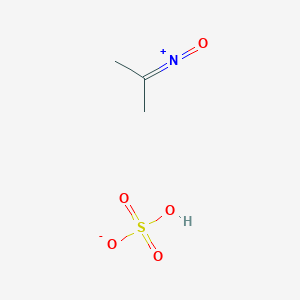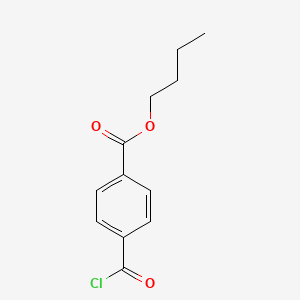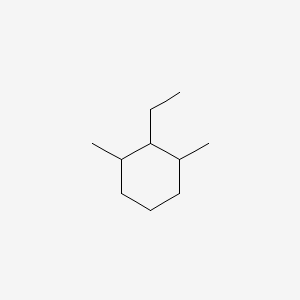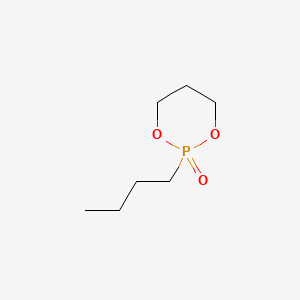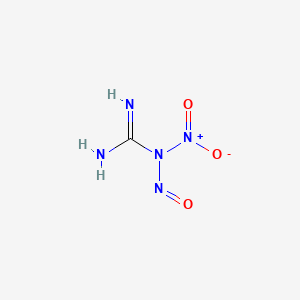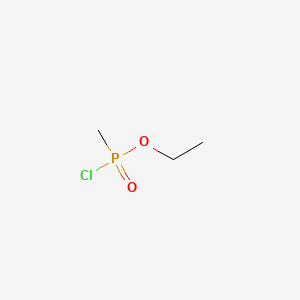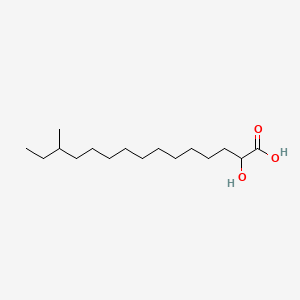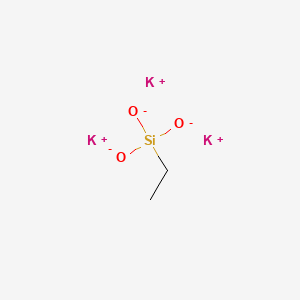
Tripotassium ethylsilanetriolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium ethylsilanetriolate is a chemical compound with the molecular formula C2H5K3O3Si. It is also known as tris(potassiooxy)(ethyl)silane. This compound is characterized by its unique structure, which includes a silicon atom bonded to three potassium atoms and an ethyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tripotassium ethylsilanetriolate can be synthesized through the reaction of ethyltrichlorosilane with potassium hydroxide. The reaction typically occurs in an aqueous medium, where ethyltrichlorosilane is added to a solution of potassium hydroxide. The reaction proceeds as follows:
[ \text{C2H5SiCl3} + 3 \text{KOH} \rightarrow \text{C2H5Si(OK)3} + 3 \text{KCl} ]
The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The product, this compound, is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethyltrichlorosilane and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is typically obtained in crystalline form and is subjected to quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Tripotassium ethylsilanetriolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the potassium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used. The reactions are often performed in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Silanols (RSi(OH)3) and siloxanes (RSi(OSiR)3).
Reduction: Silanes (RSiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Tripotassium ethylsilanetriolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: It is employed in the modification of biomolecules and in the development of silicon-based biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique bonding properties.
作用機序
The mechanism of action of tripotassium ethylsilanetriolate involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The potassium atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl group attached to the silicon atom.
類似化合物との比較
Similar Compounds
Tripotassium phosphate (K3PO4): Used as a buffering agent and in organic synthesis.
Tripotassium citrate (C6H5K3O7): Used in food and pharmaceutical industries as a buffering agent and preservative.
Tripotassium phosphate tribasic (K3PO4): Used in various industrial applications as a strong base.
Uniqueness
Tripotassium ethylsilanetriolate is unique due to its silicon-based structure, which imparts distinct chemical properties compared to other tripotassium compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in synthetic chemistry and materials science. Additionally, its reactivity and versatility in different chemical reactions set it apart from other similar compounds.
特性
CAS番号 |
93857-01-3 |
|---|---|
分子式 |
C2H5K3O3Si |
分子量 |
222.44 g/mol |
IUPAC名 |
tripotassium;ethyl(trioxido)silane |
InChI |
InChI=1S/C2H5O3Si.3K/c1-2-6(3,4)5;;;/h2H2,1H3;;;/q-3;3*+1 |
InChIキー |
DGHRGESTFRMGJX-UHFFFAOYSA-N |
正規SMILES |
CC[Si]([O-])([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


